Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound categorized within the class of indazole derivatives, which are notable for their diverse biological activities. This specific compound features a trifluoromethyl group that enhances its chemical stability and lipophilicity, making it particularly valuable in medicinal chemistry. Indazole derivatives have been extensively studied for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .
The compound is identified by the chemical formula and has a CAS number of 2007919-35-7. It is primarily utilized as a building block in organic synthesis and as a reagent in various chemical reactions. Its classification as an indazole derivative places it among compounds that exhibit significant pharmacological interest due to their structural versatility and biological activity .
The synthesis of methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the esterification of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid with methanol. This reaction is facilitated by a suitable catalyst under reflux conditions to ensure complete conversion to the ester.
The general reaction can be represented as follows:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and catalyst concentration.
The molecular structure of methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate features an indazole ring system with a trifluoromethyl substituent at the 7-position and a carboxylate moiety at the 3-position. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity.
Key structural data includes:
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate can participate in several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate is primarily linked to its interactions with biological targets. Research indicates that indazole derivatives can inhibit various enzymes and pathways involved in disease processes, including the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This suggests potential applications in cancer therapy .
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate exhibits properties typical of organic compounds with indazole structures:
Chemical properties are influenced by the trifluoromethyl group, which enhances lipophilicity and stability. The compound's reactivity allows it to participate in various synthetic transformations, making it a versatile intermediate in organic synthesis .
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific applications:
Anthranilic acid derivatives serve as pivotal precursors for constructing the indazole core of methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate. A representative approach involves a multi-step sequence starting from substituted acetophenones. For instance, 6-methoxy-3-methyl-1H-indazole is synthesized via refluxing 2-fluoro-4-methoxyacetophenone with hydrazine hydrate for 48 hours (32% yield), followed by demethylation using boron tribromide (BBr₃) in dichloromethane (81% yield). This generates the critical 6-hydroxyindazole intermediate required for subsequent functionalization [4].
The trifluoromethyl group installation typically occurs before ring closure due to challenges in direct C–H trifluoromethylation of formed indazoles. Directed metalation strategies using palladium catalysts enable selective carboxylation or trifluoromethylation at the C7 position, though yields vary significantly based on halogen substituents. Key limitations include the instability of anthranilic acid intermediates under strong electrophilic conditions and the need for orthogonal protecting groups when multiple reactive sites exist [4] [6].
Table 1: Cyclization Routes from Anthranilic Acid Derivatives
Starting Material | Reagent/Conditions | Intermediate | Yield |
---|---|---|---|
2-Fluoro-4-methoxyacetophenone | Hydrazine hydrate, reflux, 48h | 6-Methoxy-3-methyl-1H-indazole | 32% |
6-Methoxy-3-methyl-1H-indazole | BBr₃, CH₂Cl₂, 0°C to RT, overnight | 3-Methyl-1H-indazol-6-ol | 81% |
3-Methyl-1H-indazol-6-ol | N-Phenyltriflimide, THF, NaH | Trifluoromethanesulfonate derivative | 89% |
Nitrite-mediated diazotization enables efficient indazole ring formation through intramolecular cyclization of ortho-substituted arylhydrazones. This method employs isoamyl nitrite or sodium nitrite under acidic conditions to generate diazonium intermediates that spontaneously cyclize to form the indazole core. The C3-ester group is typically introduced via esterification of carboxylic acid precursors after cyclization due to the sensitivity of ester groups to nitrosation reagents [7].
Critical parameters influencing yield and regioselectivity include:
Late-stage trifluoromethylation faces challenges due to the low nucleophilicity of the indazole C7 position and competing side reactions. Two catalytic strategies dominate:
Palladium-Catalyzed Carbonylation: Trifluoromethyl-substituted indazole triflates undergo carboxylation using Pd(OAc)₂/dppf catalyst systems under CO atmosphere. Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate synthesis (69% yield) exemplifies this approach, though N-protecting groups are mandatory to prevent catalyst poisoning [4].
Cyclocondensation of Trihaloalkenones: 4-Alkoxy-1,1,1-trihaloalk-3-en-2-ones (CX₃C(O)CR₂=CR¹(OR), X=F, Cl) react with semicarbazides in acidified alcohols to directly form 3-trifluoromethylpyrazole or indazole cores. Sulfuric acid-catalyzed cyclization in methanol/ethanol enables regioselective incorporation of the CF₃ group during ring formation, bypassing direct C–H functionalization limitations [2] [3].
Table 2: Catalytic Systems for Trifluoromethylindazole Synthesis
Method | Catalyst/Reagents | Key Intermediate | Yield Range | Regioselectivity |
---|---|---|---|---|
Pd-Catalyzed Carbonylation | Pd(OAc)₂, dppf, CO, MeOH | Indazole triflates | 60–75% | High (C6 position) |
Acid-Catalyzed Cyclocondensation | H₂SO₄, ROH (MeOH/EtOH) | 4-Alkoxy-trihaloalkenones | 50–82% | Moderate to high |
Esterification of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid faces competing N-alkylation at indazole nitrogen atoms. Optimized approaches include:
Protecting group selection critically impacts overall yield:
Solution-phase synthesis dominates current routes to methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate, as evidenced by its industrial-scale preparation (CAS# 2007919-35-7) [1]. Advantages include:
Solid-phase approaches remain underdeveloped but offer theoretical benefits for parallel synthesis of analogs. Challenges include:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Cyclization Temperature Range | Up to 150°C (reflux) | Typically <80°C (resin limit) |
Trifluoromethylation Efficiency | Moderate to high (catalytic) | Low (limited catalyst access) |
Purification Method | Crystallization, chromatography | Resin cleavage, HPLC |
Scalability | Kilogram scale demonstrated | Milligram scale reported |
Analog Library Production | Low throughput | Theoretically high throughput |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8